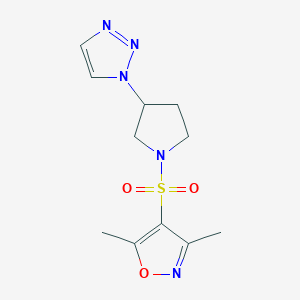

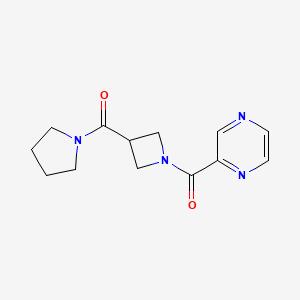

![molecular formula C17H14ClN3O5S2 B2535398 4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide CAS No. 941951-00-4](/img/structure/B2535398.png)

4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide, also known as Compound 1, is a chemical compound that has been studied for its potential application in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects that could be utilized in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

Research on similar sulfonamide derivatives has led to the development of thermally stable polymers and copolymers with potential applications in materials science. For instance, aromatic poly(imide amide benzimidazole) copolymers synthesized using related sulfonamide chemistry exhibited high thermal stability, with applications in high-performance materials due to their amorphous nature and solubility in specific solvents. These copolymers displayed glass-transition temperatures between 270–322°C and weight-loss temperatures in the range of 460–541°C under nitrogen, suggesting their potential in environments requiring material stability at high temperatures (Wang & Wu, 2003).

Anticancer Research

Sulfonamide derivatives, sharing a core structural motif with 4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide, have been explored for their pro-apoptotic effects in cancer cells. These compounds have been shown to activate p38/ERK phosphorylation pathways, leading to significant reductions in cell proliferation and induction of pro-apoptotic genes in various cancer cell lines, including hepatocellular, breast, and colon cancers. This suggests a promising avenue for anticancer drug development utilizing sulfonamide chemistry (Cumaoğlu et al., 2015).

Antiviral Research

In the realm of antiviral research, sulfonamide-based compounds, akin to 4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide, have been synthesized and tested for their efficacy against viruses such as the tobacco mosaic virus. Certain derivatives demonstrated notable antiviral activity, highlighting the potential of sulfonamide compounds in developing new antiviral drugs (Chen et al., 2010).

Propiedades

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O5S2/c18-11-3-6-13(7-4-11)28(25,26)9-1-2-16(22)20-17-19-14-8-5-12(21(23)24)10-15(14)27-17/h3-8,10H,1-2,9H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVVLCWJLVVVTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

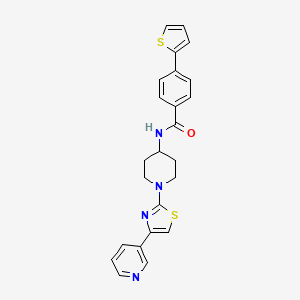

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2535318.png)

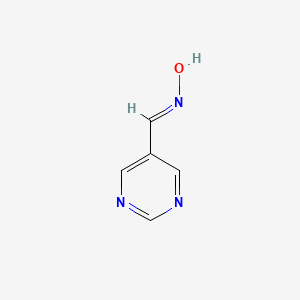

![N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2535320.png)

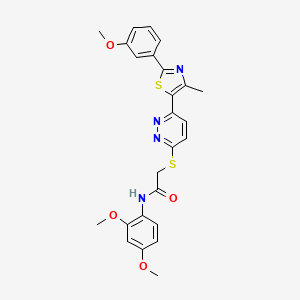

![3-[(4-chlorophenyl)imino]-1-(2,6-dichlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2535327.png)

![[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2535330.png)

![N-Phenyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2535331.png)

![2-Chloro-N-(4-fluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B2535332.png)

![7-Fluoro-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2535333.png)

![N-(4-chlorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2535334.png)